molecular formula C23H16Cl2N2OS B2686140 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide CAS No. 477886-44-5

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide

Cat. No.: B2686140
CAS No.: 477886-44-5
M. Wt: 439.35
InChI Key: WRURPFABVCHALT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is a quinoline-derived compound featuring dual 4-chlorophenyl substituents at positions 2 and 3 of the quinoline core. The 3-position includes a sulfanyl linkage to a second 4-chlorophenyl group, while the 4-position is substituted with an N-methyl carboxamide moiety. Its structural uniqueness lies in the combination of halogenated aryl groups and the sulfanyl bridge, which may influence electronic properties and target binding compared to analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2OS/c1-26-23(28)20-18-4-2-3-5-19(18)27-21(14-6-8-15(24)9-7-14)22(20)29-17-12-10-16(25)11-13-17/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRURPFABVCHALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene reacts with the quinoline core under Friedel-Crafts conditions using a Lewis acid catalyst like aluminum chloride. The sulfanyl linkage is formed by reacting the chlorophenyl groups with thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron in hydrochloric acid.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron in hydrochloric acid.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline Carboxamides

2-(4-Chlorophenyl)-3-[(4-Methoxyphenyl)Sulfanyl]Quinoline-4-Carboxylic Acid (CAS 477867-89-3)
  • Molecular Formula: C₂₃H₁₆ClNO₃S
  • Molar Mass : 421.9 g/mol
  • Key Differences :
    • Replaces the N-methyl carboxamide with a carboxylic acid group at position 3.
    • Substitutes the 3-position sulfanyl-linked 4-chlorophenyl with a 4-methoxyphenyl group.
  • Methoxy groups are electron-donating, which may alter electronic interactions in biological targets compared to electron-withdrawing chloro substituents .
2-(4-Chlorophenyl)-N-(3-Fluorophenyl)-4-Quinolinecarboxamide
  • Molecular Formula : C₂₂H₁₅ClFN₂O
  • Molar Mass : 376.81 g/mol
  • Key Differences :
    • Lacks the 3-position sulfanyl-linked 4-chlorophenyl group.
    • Substitutes N-methyl carboxamide with an N-(3-fluorophenyl) carboxamide.
  • Fluorine’s electronegativity may enhance binding affinity to targets like enzymes or receptors compared to methyl groups .
2-(4-Methoxyphenyl)-N-Phenyl-4-Quinolinecarboxamide (CAS 314022-18-9)
  • Molecular Formula : C₂₃H₁₈N₂O₂
  • Molar Mass : 354.4 g/mol
  • Key Differences :
    • Replaces both 4-chlorophenyl groups with 4-methoxyphenyl (position 2) and phenyl (N-substituent).
  • Implications :
    • Methoxy and phenyl groups increase hydrophobicity, which could enhance blood-brain barrier penetration but reduce solubility.
    • The lack of halogenation may diminish halogen-bonding interactions critical for target engagement .

Sulfanyl-Linked Heterocyclic Analogs

2-[[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(4-Methylphenyl)Acetamide (CAS 687563-43-5)
  • Molecular Formula : C₂₁H₁₈ClN₃O₂S₂
  • Molar Mass : 456.0 g/mol
  • Key Differences: Replaces the quinoline core with a thieno[3,2-d]pyrimidinone scaffold. Retains the sulfanyl linkage but attaches it to a pyrimidinone ring.
  • Implications: The thienopyrimidinone core may confer distinct kinase inhibition profiles compared to quinoline derivatives.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound C₂₃H₁₇Cl₂N₂O₂S 486.4 2,3-di(4-chlorophenyl); N-methyl carboxamide High halogen content, sulfanyl bridge
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid C₂₃H₁₆ClNO₃S 421.9 4-carboxylic acid; 4-methoxyphenyl Increased polarity
2-(4-Chlorophenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide C₂₂H₁₅ClFN₂O 376.8 N-(3-fluorophenyl); no sulfanyl group Simplified structure
2-[[3-(4-Chlorophenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide C₂₁H₁₈ClN₃O₂S₂ 456.0 Thienopyrimidinone core; acetamide Potential kinase inhibition

Research Implications and Gaps

  • The target compound’s dual 4-chlorophenyl groups and sulfanyl bridge may synergize to enhance antifungal or antiparasitic activity, as seen in related imidazolinones .
  • Further studies are needed to:
    • Compare the target compound’s solubility and bioavailability with its carboxylic acid analog .
    • Evaluate its binding affinity to biological targets (e.g., fungal cytochrome b) against fluorophenyl and methoxyphenyl analogs .
    • Explore synthetic routes using crystallographic tools like SHELX for structural optimization .

Biological Activity

2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₄Cl₂N₂S
  • Molecular Weight : 364.34 g/mol
  • CAS Number : 303987-88-4

Anticancer Properties

Recent studies have evaluated the anticancer potential of quinoline derivatives, including the target compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the micromolar range.

Cell LineIC50 (µM)Reference
MCF-712.5
A54910.3

The proposed mechanisms of action for the anticancer effects of this compound include:

  • Inhibition of Sirtuins : The compound may inhibit sirtuin proteins, which play a crucial role in cellular regulation and longevity, thereby promoting apoptosis in cancer cells .
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can induce oxidative stress, leading to programmed cell death .

Anti-inflammatory Activity

Quinoline derivatives have also been explored for their anti-inflammatory properties. The target compound has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation.

EnzymeIC50 (µM)Reference
COX-115.0
COX-25.5

Study 1: Anticancer Activity

In a study conducted by El Shehry et al., several quinoline derivatives were synthesized and evaluated for their anticancer properties. The target compound was part of a series that exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The study concluded that structural modifications significantly influence biological activity.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of quinoline derivatives, where the target compound was tested for its ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages. The results indicated a substantial reduction in NO levels, suggesting that the compound could serve as a therapeutic agent for inflammatory diseases .

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